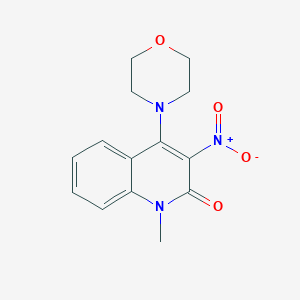
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperidine, a cyclic secondary amine, and is commonly known as DMAP.
Wirkmechanismus
The mechanism of action of N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine is not fully understood. However, it is known that DMAP interacts with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This interaction leads to a change in the conformation of the biomolecule, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with cellular processes. However, it is important to note that the concentration of DMAP used in experiments should be carefully controlled to avoid any potential adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine in lab experiments is its high sensitivity and selectivity. DMAP can detect subtle changes in protein conformation and can be used to study protein-protein interactions in real-time. However, one of the limitations of using DMAP is its limited solubility in aqueous solutions. This can be overcome by using organic solvents or by modifying the DMAP molecule to increase its solubility.
Zukünftige Richtungen
There are several future directions for the research on N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine. One area of interest is the development of new synthetic methods for DMAP that are more efficient and environmentally friendly. Another area of interest is the study of DMAP in living cells and tissues to better understand its potential as an anti-cancer agent. Additionally, the use of DMAP in the development of new materials with unique properties is an area of growing interest.
Conclusion:
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine is a versatile chemical compound that has potential applications in various fields. Its high sensitivity and selectivity make it a valuable tool for studying protein-protein interactions and for use as a catalyst in organic synthesis reactions. While the mechanism of action of DMAP is not fully understood, its minimal biochemical and physiological effects make it a safe compound to use in lab experiments. There are several future directions for research on DMAP, including the development of new synthetic methods, the study of DMAP in living cells and tissues, and the use of DMAP in the development of new materials with unique properties.
Synthesemethoden
The synthesis of N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine involves the reaction of 1-bromomethylpyrene with N,N-dimethylpiperidine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. This method has been reported in the literature and has been used by many researchers to synthesize DMAP.
Wissenschaftliche Forschungsanwendungen
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science. In biochemistry, DMAP has been used as a fluorescent probe to study protein-protein interactions. It has also been used as a catalyst in organic synthesis reactions. In pharmacology, DMAP has been investigated for its potential as an anti-cancer agent. In materials science, DMAP has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
N,1-dimethyl-N-(pyren-1-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-25-14-12-21(13-15-25)26(2)16-20-9-8-19-7-6-17-4-3-5-18-10-11-22(20)24(19)23(17)18/h3-11,21H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQDGJGYZPJKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(pyren-1-ylmethyl)piperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B4960553.png)
![3-(3,4-dimethoxyphenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4960571.png)
![2-{[5-(4-methylphenoxy)pentyl]amino}ethanol](/img/structure/B4960573.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B4960579.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B4960587.png)
![4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4960588.png)
![(2R*,6S*)-4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4960601.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4960602.png)
![7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4960616.png)

![2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B4960626.png)
![methyl 5-({[2-(1-azocanyl)-3-pyridinyl]methyl}amino)-5-oxopentanoate](/img/structure/B4960633.png)